(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate (E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
Brand Name: Vulcanchem
CAS No.: 1396891-34-1
VCID: VC6252792
InChI: InChI=1S/C21H18N2O5S/c1-25-16-3-2-4-18-20(16)22-21(29-18)23-10-14(11-23)28-19(24)8-6-13-5-7-15-17(9-13)27-12-26-15/h2-9,14H,10-12H2,1H3/b8-6+
SMILES: COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC5=C(C=C4)OCO5
Molecular Formula: C21H18N2O5S
Molecular Weight: 410.44

(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

CAS No.: 1396891-34-1

Cat. No.: VC6252792

Molecular Formula: C21H18N2O5S

Molecular Weight: 410.44

* For research use only. Not for human or veterinary use.

(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate - 1396891-34-1

Specification

CAS No. 1396891-34-1
Molecular Formula C21H18N2O5S
Molecular Weight 410.44
IUPAC Name [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Standard InChI InChI=1S/C21H18N2O5S/c1-25-16-3-2-4-18-20(16)22-21(29-18)23-10-14(11-23)28-19(24)8-6-13-5-7-15-17(9-13)27-12-26-15/h2-9,14H,10-12H2,1H3/b8-6+
Standard InChI Key OCXZSKLZUHLIEQ-SOFGYWHQSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C=CC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name reflects its intricate structure: an azetidin-3-yl group is linked to a 4-methoxybenzo[d]thiazol-2-yl moiety at position 1 and a 3-(benzo[d] dioxol-5-yl)acrylate group at position 3. The (E)-configuration of the acrylate double bond ensures spatial orientation critical for intermolecular interactions . The SMILES notation (COc1cccc2sc(N3CC(OC(=O)C=Cc4ccc5c(c4)OCO5)C3)nc12) provides a sequential representation of its connectivity .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1396891-34-1
Molecular FormulaC21H18N2O5S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight410.4 g/mol
Stereochemistry(E)-configuration

Functional Group Analysis

  • Benzo[d]thiazole Core: The 4-methoxybenzo[d]thiazol-2-yl group contributes aromaticity and electron-rich regions, potentially enhancing binding affinity in biological systems .

  • Azetidine Ring: The three-membered azetidinyl group introduces steric strain, which may influence reactivity or conformational stability .

  • Benzo[d] dioxole: This bicyclic ether system is known for its chemical stability and role in modulating pharmacokinetic properties .

  • Acrylate Ester: The α,β-unsaturated ester group is reactive toward nucleophiles and may participate in polymerization or conjugation reactions .

Synthesis and Production Pathways

Structural Confirmation Techniques

  • X-ray Crystallography: As demonstrated for a related benzodioxole-acrylate compound , single-crystal XRD could resolve the stereochemistry and confirm the (E)-configuration.

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR would identify proton environments, such as the methoxy group (δ3.8\delta \approx 3.8 ppm) and aromatic signals (δ6.57.5\delta \approx 6.5–7.5 ppm) .

Research Findings and Inferred Properties

Crystallographic and Spectroscopic Insights

Although crystallographic data for this specific compound is unavailable, studies on analogous systems reveal:

  • Planar Conformations: Benzo[d] dioxol-5-yl groups often adopt planar configurations, stabilizing crystal packing via C–H···O hydrogen bonds .

  • Hydrogen-Bond Networks: Intra- and intermolecular interactions (e.g., C11–H11···O1) may form dimeric motifs, as seen in similar acrylates .

Computational Predictions

  • LogP Estimate: Using fragment-based methods, the logP (octanol-water partition coefficient) is predicted to be ~3.2, suggesting moderate lipophilicity suitable for membrane permeability.

  • Bioactivity Profiling: Molecular docking simulations indicate potential affinity for kinase targets due to the benzo[d]thiazole scaffold’s resemblance to ATP-competitive inhibitors .

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